1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the benzoxazole ring . The triazole ring is introduced through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in various industrial processes and products.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(4-ethylphenyl)urea: Shares the chlorophenyl and ethylphenyl groups but lacks the benzoxazole and triazole rings.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a heterocyclic ring but differs in the overall structure and functional groups.
Uniqueness
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of benzoxazole, triazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20ClN5O2 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-3-16-4-10-19(11-5-16)27-25(32)23-15(2)31(30-28-23)20-12-13-22-21(14-20)24(33-29-22)17-6-8-18(26)9-7-17/h4-14H,3H2,1-2H3,(H,27,32) |
InChI Key |
HABLRLMVWWLLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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